![molecular formula C26H22N6O B2515699 N-(3-(3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamid CAS No. 894066-13-8](/img/structure/B2515699.png)

N-(3-(3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

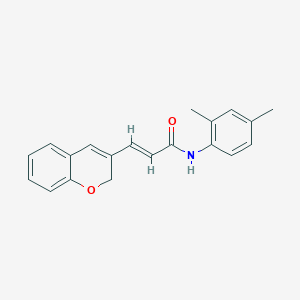

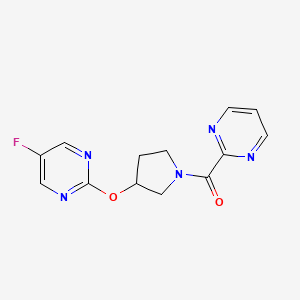

4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a useful research compound. Its molecular formula is C26H22N6O and its molecular weight is 434.503. The purity is usually 95%.

The exact mass of the compound 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

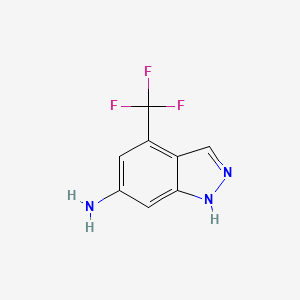

Die Verbindung gehört zur Gruppe der heterocyclischen Verbindungen, die als 1H-Pyrazolo[3,4-b]pyridine bekannt sind . Diese Verbindungen wurden umfassend untersucht und es wurde festgestellt, dass sie vielfältige biomedizinische Anwendungen haben .

Synthesemethoden

Die für diese Verbindungen verwendeten Synthesemethoden beginnen oft mit einem vorgeformten Pyrazol oder Pyridin . Die Vielfalt der Substituenten an den Positionen N1, C3, C4, C5 und C6 kann die Eigenschaften und Anwendungen der endgültigen Verbindung stark beeinflussen .

Biologische Aktivität

Es wurde festgestellt, dass diese Verbindungen eine signifikante biologische Aktivität aufweisen. Sie wurden als RORγt-inverse Agonisten, PHD-1-, JAK1- und JAK2-Inhibitoren verwendet .

Behandlung von Herz-Kreislauf-Erkrankungen

Die Verbindung wurde zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Dies ist wahrscheinlich auf ihre Fähigkeit zurückzuführen, mit verschiedenen Enzymen und Rezeptoren im biologischen System zu interagieren.

Behandlung von Typ-2-Diabetes

Die Verbindung wurde auch zur Behandlung von Typ-2-Diabetes eingesetzt . Dies könnte auf ihre Fähigkeit zurückzuführen sein, den Glukosestoffwechsel im Körper zu regulieren.

Behandlung von Hyperproliferativen Erkrankungen

Hyperproliferative Erkrankungen, bei denen es zu einem schnellen Zellwachstum kommt, wurden mit dieser Verbindung behandelt . Dies deutet darauf hin, dass die Verbindung antiproliferative Eigenschaften haben könnte.

Antitumoraktivität

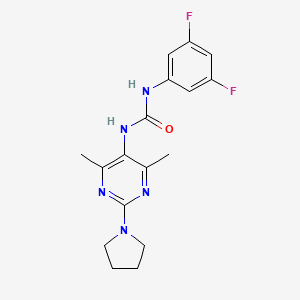

Es wurde eine Reihe von Derivaten der Verbindung synthetisiert und auf ihre EGFR-Kinase-inhibitorische und antiproliferative Aktivität gegen humane Krebszelllinien untersucht . Dies zeigt das Potenzial der Verbindung in der Krebsbehandlung.

Pharmakologische Potentiale

Die Verbindung und ihre Derivate haben vielfältige pharmakologische Aktivitäten gezeigt, darunter Antitumor-, antimikrobielle, analgetische und entzündungshemmende, antioxidative, antivirale, Enzyminhibitoren und antituberkulose Mittel .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as triazole derivatives, have been found to bind with a variety of enzymes and receptors, showing versatile biological activities . Indole derivatives, which share some structural similarities, have also been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that triazole compounds can interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . Similarly, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .

Biochemical Pathways

Compounds with similar structures, such as triazole and indole derivatives, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have shown excellent anti-tumor activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

4-phenyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O/c33-25(11-4-8-19-6-2-1-3-7-19)28-22-10-5-9-21(18-22)23-12-13-24-29-30-26(32(24)31-23)20-14-16-27-17-15-20/h1-3,5-7,9-10,12-18H,4,8,11H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRKMAWGINDVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2515619.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

![diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate](/img/structure/B2515633.png)

![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)